molecular formula C20H24N2O2 B368108 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-35-8

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Cat. No.: B368108
CAS No.: 887348-35-8
M. Wt: 324.4g/mol
InChI Key: FHTOMMPJKVRDLR-UHFFFAOYSA-N
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Description

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a propanol group and a dimethylphenoxyethyl side chain, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Dimethylphenoxyethyl Group: The dimethylphenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by the dimethylphenoxyethyl moiety.

    Introduction of Propanol Group: The final step involves the addition of the propanol group, which can be achieved through various methods such as reduction of corresponding ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole core.

Scientific Research Applications

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The dimethylphenoxyethyl side chain and propanol group may enhance the compound’s binding affinity and specificity. These interactions can lead to inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTOMMPJKVRDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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